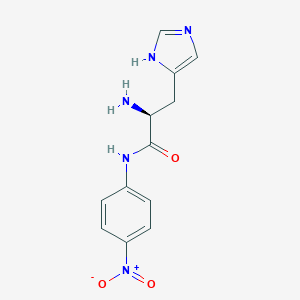

L-Histidine 4-nitroanilide

Vue d'ensemble

Description

H-His-pNA is a significant chemical compound widely used in biochemical research. It serves as a substrate to measure the activity of various enzymes, including chymotrypsin, trypsin, and elastase . This compound is synthesized through the reaction between L-histidine and 4-nitroaniline, resulting in a product that displays a yellow color .

Applications De Recherche Scientifique

Scientific Research Applications

-

Gene Therapy

- H-His-pNA has been investigated for its potential in gene therapy, particularly as an antisense agent. Its ability to bind specifically to target RNA sequences enables the inhibition of gene expression. Studies have shown that H-His-pNA can effectively silence genes in human fibroblast cell lines, such as COL1A1, demonstrating its utility in therapeutic applications aimed at genetic disorders.

-

Molecular Diagnostics

- The high specificity and affinity of H-His-pNA make it suitable for use in molecular diagnostics. It has been employed as a probe in fluorescence in situ hybridization (FISH) assays, allowing for the detection of specific genetic mutations or the presence of pathogens in clinical samples . The sensitivity of H-His-pNA-based assays surpasses traditional methods, enabling the detection of low levels of mutant DNA, which is crucial for early diagnosis of diseases such as cancer .

-

Environmental Monitoring

- H-His-pNA can also be applied in environmental studies to monitor genetic material from microbial communities. Its ability to hybridize with specific DNA sequences allows researchers to assess biodiversity and track changes in microbial populations in various ecosystems . This application is particularly relevant in understanding the impact of pollution and climate change on environmental health.

Case Studies

Recent Advances

Recent research has focused on enhancing the delivery mechanisms of H-His-pNA conjugates. For instance, modifications with lipophilic cations have significantly improved cellular uptake and antisense activity against viral targets like HIV . These advancements are paving the way for more effective therapeutic strategies utilizing H-His-pNA.

Mécanisme D'action

Target of Action

L-Histidine 4-nitroanilide primarily targets enzymes such as chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in the hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline .

Mode of Action

The mode of action for this compound involves enzyme-catalyzed hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline . This hydrolysis results in the release of 4-nitroaniline , which can be detected spectrophotometrically at 410 nm .

Biochemical Pathways

This compound affects the L-histidine biosynthetic pathway . In this pathway, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition . The elimination of the feedback inhibition of HisG by the L-histidine end product is an important step that enables the oversynthesis of L-histidine in breeding strains .

Pharmacokinetics

The compound’s mode of action suggests that its bioavailability would be influenced by the presence and activity of specific enzymes such as chymotrypsin, trypsin, and elastase .

Result of Action

The hydrolysis of this compound results in the release of 4-nitroaniline . This compound can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence and activity of specific enzymes can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound and its interaction with its targets.

Analyse Biochimique

Biochemical Properties

L-Histidine 4-nitroanilide interacts with enzymes such as chymotrypsin, trypsin, and elastase. These interactions involve the hydrolysis of the amide bond between L-histidine and 4-nitroaniline.

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of the amide bond between L-histidine and 4-nitroanilide by enzymes such as chymotrypsin, trypsin, and elastase. This hydrolysis results in the release of 4-nitroaniline.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of enzymes like chymotrypsin, trypsin, and elastase. These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: H-His-pNA is synthesized through a straightforward reaction between L-histidine and 4-nitroaniline . The reaction typically involves the formation of an amide bond between the amino group of L-histidine and the nitro group of 4-nitroaniline. The reaction conditions often include the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for H-His-pNA are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction can be carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: H-His-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as chymotrypsin, trypsin, and elastase . These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline, resulting in the release of 4-nitroaniline .

Common Reagents and Conditions: The hydrolysis reactions typically occur under mild conditions, with the presence of the specific enzyme being the primary requirement. The reactions are often carried out in buffered solutions to maintain the optimal pH for enzyme activity.

Major Products Formed: The major product formed from the hydrolysis of H-His-pNA is 4-nitroaniline . This product can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

Comparaison Avec Des Composés Similaires

H-His-pNA can be compared with other nitroanilide derivatives used as enzyme substrates. Similar compounds include 4-nitroacetanilide and 4-nitrobenzanilide, which are also used in enzyme activity assays . H-His-pNA is unique in its specific application for measuring the activity of proteolytic enzymes such as chymotrypsin, trypsin, and elastase .

List of Similar Compounds:- 4-Nitroacetanilide

- 4-Nitrobenzanilide

These compounds share structural similarities with H-His-pNA but differ in their specific applications and enzyme targets .

Activité Biologique

H-His-pNA (H-Histidine peptide nucleic acid) is a synthetic oligonucleotide analogue that exhibits significant biological activity, particularly in the context of gene modulation and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of H-His-pNA

H-His-pNA is characterized by a peptide nucleic acid (PNA) backbone that offers enhanced stability against enzymatic degradation compared to traditional nucleic acids. This stability allows for prolonged activity in biological systems, making H-His-pNA a promising candidate for therapeutic applications, including gene therapy and antisense strategies.

- Antisense Activity : H-His-pNA can hybridize with complementary RNA or DNA sequences, inhibiting transcription and translation processes. This mechanism is crucial for downregulating specific genes involved in various diseases.

- Antigene Activity : By binding to DNA, H-His-pNA can block the transcription machinery, preventing the expression of target genes. This property is particularly useful in cancer therapy where overexpression of oncogenes is a concern.

- Mismatched Discrimination : H-His-pNA demonstrates high specificity for its target sequences, allowing it to effectively discriminate between perfectly matched and mismatched nucleotides. This feature enhances its potential as a therapeutic agent by minimizing off-target effects.

Case Studies

Several studies have investigated the biological activity of H-His-pNA across different contexts:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that H-His-pNA can significantly reduce the expression of oncogenes in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis.

- Gene Silencing in Fibroblasts : A study demonstrated that H-His-pNA effectively silenced the COL1A1 gene in human fibroblast cell lines, resulting in reduced collagen production, which is relevant for fibrotic diseases (Table 1).

Table 1: Summary of Biological Activities of H-His-pNA

| Target Gene | Cell Line/Model | Mechanism | Observed Effects |

|---|---|---|---|

| COL1A1 | Human fibroblasts | Antigene | Reduced mRNA levels |

| MYCN | Rhabdomyosarcoma | Antisense | Decreased expression |

| RAD51 | Multiple Myeloma | Antigene | Inhibition of expression |

Comparative Analysis with Other Oligonucleotides

H-His-pNA has been compared with other oligonucleotide therapies such as siRNA and traditional antisense oligonucleotides. Key differences include:

- Stability : H-His-pNA exhibits greater resistance to nucleases than siRNA and phosphorothioate oligonucleotides.

- Targeting Efficiency : The high binding affinity of H-His-pNA allows for effective targeting even at lower concentrations.

- Delivery Mechanisms : Various delivery methods are being explored for PNAs, including lipid-based carriers and conjugation with cell-penetrating peptides to enhance cellular uptake.

Future Directions

Research into H-His-pNA is ongoing, with several promising avenues:

- Therapeutic Applications : Continued exploration of its use in targeted cancer therapies and genetic disorders.

- Combination Therapies : Investigating the efficacy of H-His-pNA in combination with other therapeutic modalities such as chemotherapy or immunotherapy.

- Clinical Trials : Future clinical trials will be essential to establish safety profiles and therapeutic efficacy in humans.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUATUQRWYXUCA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428626 | |

| Record name | AC1OLRMH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70324-65-1 | |

| Record name | AC1OLRMH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.